1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS No.: 899990-53-5
Cat. No.: VC7196854
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899990-53-5 |
|---|---|
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.342 |
| IUPAC Name | 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
| Standard InChI | InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21) |
| Standard InChI Key | SYHNNSFMCBMBBN-UHFFFAOYSA-N |
| SMILES | CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea features a planar indole ring substituted at the 3-position with a methyl group and a urea linker connecting it to a 3-methoxyphenyl aromatic system. The indole moiety’s π-electron-rich environment enables potential interactions with biological targets via hydrogen bonding and hydrophobic effects. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.342 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea |
| SMILES | CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC |
| InChI Key | SYHNNSFMCBMBBN-UHFFFAOYSA-N |
The methoxy group at the phenyl ring’s 3-position enhances solubility in polar solvents, though experimental solubility data remain unreported. Computational analyses predict a partition coefficient () of ~3.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Optimization
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1-(3-Methoxyphenyl)-3-(1-methylindol-3-yl)urea | Not reported | — | |
| L439-0162 (Analog) | Kinases | 10–100 | |
| 1-(4-Methoxyphenyl)-3-indolylurea | NF-κB | 250 |
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold is a candidate for:
-
Oncology: Targeting tyrosine kinases overexpressed in cancers .
-
Neurology: Modulating 5-HT receptors implicated in depression and neurodegeneration.
-
Inflammation: Inhibiting cyclooxygenase-2 (COX-2) and interleukin synthesis.
Structure-Activity Relationship (SAR)
Preliminary SAR insights from analogs include:
-
Methoxy Position: 3-Substitution (vs. 4-) improves metabolic stability.
-
Indole Methylation: N1-methylation enhances bioavailability by reducing first-pass metabolism.
Future Directions
Research Priorities
-
Synthetic Scalability: Develop cost-effective, high-yield routes for bulk production.
-
Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).
-
Preclinical Studies: Evaluate pharmacokinetics, toxicity, and efficacy in disease models.
Collaborative Opportunities
Partnerships with academic labs and biotech firms could accelerate translational research, leveraging shared resources for compound screening and optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume